molecular formula C16H22Cl2N2O B1487337 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride CAS No. 2205503-42-8

3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride

Cat. No. B1487337
M. Wt: 329.3 g/mol
InChI Key: ZUEGNSJTWBWYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido . It is also used in the synthesis of pocket porphyrins .


Synthesis Analysis

The synthesis of this compound involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . This leads to the formation of the correspondent compound, which in turn is converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key intermediates . The structure is formed through a series of reactions, including a Diels–Alder reaction .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a Diels–Alder reaction and a reaction with hydrogen . It is also used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine .


Physical And Chemical Properties Analysis

The physical form of this compound is a white to pale-yellow to yellow-brown solid or semi-solid or liquid . Its empirical formula is C8H12N2O and it has a molecular weight of 152.19 .

Safety And Hazards

This compound should be handled with caution. Direct contact with the product should be avoided . The hazard statements for this compound include H302-H315-H320-H335 .

Future Directions

The future directions for this compound could involve its use in the synthesis of pocket porphyrins . It could also be used in the synthesis of other complex organic compounds .

properties

IUPAC Name

3-[2-(2-pyridin-3-ylethyl)phenoxy]propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c17-10-4-12-19-16-7-2-1-6-15(16)9-8-14-5-3-11-18-13-14;;/h1-3,5-7,11,13H,4,8-10,12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGNSJTWBWYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CN=CC=C2)OCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
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3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
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3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
Reactant of Route 4
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
Reactant of Route 5
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
Reactant of Route 6
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride

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